N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-11-15(7-8-17(13)24-2)26(22,23)20-10-9-16(21)19-12-14-5-3-4-6-18(14)25-19/h3-8,11-12,16,20-21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPOXCZPFKMLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts such as AlCl3 to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzofuran-2-yl ketones, while reduction of the benzofuran ring can produce dihydrobenzofuran derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a benzofuran moiety with a benzenesulfonamide group. Its molecular formula is C₁₉H₃₁N₃O₇S, with a molecular weight of approximately 393.54 g/mol. The structural characteristics contribute to its biological activity, particularly in antimicrobial and enzyme inhibition studies.
Antimicrobial Properties
Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. For instance, compounds within this class have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.39 mg/mL to 12.5 mg/mL against these pathogens, suggesting their potential as antibacterial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes associated with diseases such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). In silico studies have shown that sulfonamide derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets in managing these conditions .
Study on Antimicrobial Efficacy
A case study conducted by Chandrashekar et al. evaluated the antimicrobial properties of various benzofuran derivatives, including N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide. The study found that modifications at specific positions significantly influenced antibacterial activity, highlighting the importance of functional groups in optimizing efficacy .
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory potential of sulfonamides related to this compound. The researchers synthesized several derivatives and tested their activity against α-glucosidase and acetylcholinesterase. The findings suggested that certain structural modifications could enhance inhibitory potency, making these compounds promising candidates for further therapeutic development in managing metabolic disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Benzofuran-Containing Acrylamide (Patent: (S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide)
- Key Features : Benzofuran core, fluorophenyl substituents, acrylamide linker.
- Application : Developed for cancer treatment, highlighting benzofuran’s role in oncology-targeted molecules .
- Comparison : The target compound lacks fluorinated groups and acrylamide linkages, which may reduce its potency in kinase inhibition but improve metabolic stability due to the methoxy and hydroxypropyl groups.
(b) Benzenesulfonamide Derivatives (e.g., N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide)
- Key Features : 4-Methylbenzenesulfonamide group, hydroxypropyl-phenyl chain.
Sulfonamide Derivatives with Varied Substituents
(a) Pyridine-Based Sulfonamides (e.g., N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide)
- Key Features : Pyridine core, trifluoromethyl group, pivalamide substituent.
- Properties : Higher molecular weight (304.31 g/mol) and lipophilicity due to the trifluoromethyl group .
(b) Chloro/Fluoro-Substituted Sulfonamides (e.g., N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide)
- Key Features : Chloroacetyl and fluoro groups, methanesulfonamide.
- Comparison : The target compound’s methoxy group is electron-donating, which may reduce reactivity but improve metabolic stability compared to halogenated analogues.
Hydroxypropyl-Containing Compounds
Research Findings and Implications
- Therapeutic Potential: Benzofuran-sulfonamide hybrids are emerging in oncology (e.g., ’s patent), suggesting the target compound could be optimized for similar targets .
- Antioxidant Activity : Hydroxypropyl and sulfonamide groups are present in hydroxamic acids with radical-scavenging properties (e.g., DPPH assay in ), implying possible antioxidant applications .
- Synthetic Accessibility : Intermediate routes for benzenesulfonamides () and pyridine derivatives () provide a roadmap for scalable synthesis of the target compound.
Biological Activity
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be described by its structural formula, which includes a benzofuran moiety, a hydroxypropyl group, and a sulfonamide functional group. This unique structure may contribute to its biological properties.
Anticancer Properties
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23.
In vitro Studies:
- Cell Lines Tested: A549 and NCI-H23
- IC50 Values: The compounds exhibited IC50 values ranging from 0.49 µM to 68.9 µM across different analogs, indicating effective inhibition of cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 0.49 |
| 16a | NCI-H23 | 68.9 |
The most active compounds were further analyzed for their effects on cell cycle progression and apoptosis, revealing that they induce cell cycle arrest and promote apoptotic pathways in cancer cells .
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth. Specific attention has been given to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy that promotes angiogenesis .
Case Studies
-
Case Study on NSCLC:
In a study focusing on the effects of benzofuran derivatives on NSCLC, researchers noted that treatment with this compound resulted in significant reductions in tumor growth in vitro, alongside alterations in apoptotic markers such as caspase activation. -
Toxicological Assessment:
Toxicity studies conducted on murine models indicated that the compound exhibited minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Q. What are the key synthetic strategies for preparing N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves coupling benzofuran derivatives with sulfonamide intermediates. For example:
- Step 1 : React 3-(benzofuran-2-yl)-3-hydroxypropylamine with activated sulfonyl chlorides (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in anhydrous solvents like THF or DMF at 0–25°C.
- Step 2 : Purify intermediates via silica gel chromatography using gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials .
- Critical Note : Ensure strict anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 5.2–5.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 430.1422) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
- Catalysis : Introduce base catalysts (e.g., triethylamine) to neutralize HCl byproducts during sulfonamide formation .
- Temperature Control : Maintain low temperatures (0–5°C) during coupling to minimize side reactions .
- Yield Monitoring : Track reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .
Q. How to address discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- Impurity Analysis : Use preparative HPLC to isolate byproducts (e.g., incomplete coupling products) and characterize them via H NMR .
- Deuterium Exchange : Perform H NMR in DO to confirm exchangeable protons (e.g., -OH or -NH groups) and resolve overlapping signals .
- 2D NMR Techniques : Apply HSQC or HMBC to assign ambiguous peaks (e.g., distinguishing benzofuran vs. benzene ring protons) .
Q. What purification strategies are effective for isolating intermediates with high purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with optimized mobile phases (e.g., 3:1 hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystalline solids (purity >95%) .
- SPE Cartridges : Apply solid-phase extraction (e.g., Oasis HLB) for rapid desalting of hydrophilic impurities .
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks .
- Analytical Monitoring : Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed sulfonamide or oxidized benzofuran) .
- Stabilizers : Evaluate additives (e.g., antioxidants like BHT) to prevent oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
